molecular formula C21H21N3O3S2 B2444822 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 938025-32-2

2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2444822
CAS No.: 938025-32-2
M. Wt: 427.54
InChI Key: ZKVLPMPQLDMFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a thiazole ring, a phenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the 3,4-Dihydroxyphenyl Group: This step involves the coupling of the thiazole ring with a 3,4-dihydroxyphenyl derivative, often through a nucleophilic substitution reaction.

    Formation of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a phenylpiperazine derivative reacts with an appropriate electrophile.

    Final Coupling: The final step involves the coupling of the thiazole and piperazine intermediates to form the target compound. This can be achieved through a thiol-ene reaction or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl group, forming quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The thiazole and piperazine rings can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted thiazole and piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazole and piperazine derivatives.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for developing new drugs, particularly for diseases where thiazole and piperazine derivatives have shown efficacy.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The dihydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the thiazole and piperazine rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-methylpiperazin-1-yl)ethanone
  • 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-ethylpiperazin-1-yl)ethanone
  • 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-benzylpiperazin-1-yl)ethanone

Uniqueness

The uniqueness of 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dihydroxyphenyl and phenylpiperazine moieties allows for diverse interactions with biological targets, potentially leading to unique therapeutic effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

Properties

IUPAC Name

2-[[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c25-18-7-6-15(12-19(18)26)17-13-28-21(22-17)29-14-20(27)24-10-8-23(9-11-24)16-4-2-1-3-5-16/h1-7,12-13,25-26H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVLPMPQLDMFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=CS3)C4=CC(=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.